molecular formula C4H9O6P B161495 [(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate CAS No. 130971-02-7

[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate

Cat. No.: B161495
CAS No.: 130971-02-7
M. Wt: 184.08 g/mol
InChI Key: OKYHYXLCTGGOLM-BYPYZUCNSA-N
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Description

[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate is a chemical compound with the molecular formula C₄H₉O₆P. It is a derivative of butanone and is characterized by the presence of a phosphate group. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate typically involves the phosphorylation of (2R)-2-hydroxy-3-oxobutanol. This reaction can be carried out using phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylated product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often acting as a binding site or a modulator of enzyme activity. The compound can influence various biochemical pathways, including those involved in energy metabolism and signal transduction .

Properties

CAS No.

130971-02-7

Molecular Formula

C4H9O6P

Molecular Weight

184.08 g/mol

IUPAC Name

[(2S)-2-hydroxy-3-oxobutyl] dihydrogen phosphate

InChI

InChI=1S/C4H9O6P/c1-3(5)4(6)2-10-11(7,8)9/h4,6H,2H2,1H3,(H2,7,8,9)/t4-/m0/s1

InChI Key

OKYHYXLCTGGOLM-BYPYZUCNSA-N

SMILES

CC(=O)C(COP(=O)(O)O)O

Isomeric SMILES

CC(=O)[C@H](COP(=O)(O)O)O

Canonical SMILES

CC(=O)C(COP(=O)(O)O)O

Synonyms

3,4-DHBP
3,4-dihydroxy-2-butanone-4-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate
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[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate
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[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate
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[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate
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[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate
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[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate

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